molecular formula C12H13Cl2NO3 B1384903 Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217781-70-8

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384903
CAS RN: 1217781-70-8
M. Wt: 290.14 g/mol
InChI Key: UQVUZQDLRPNENB-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, also known as dichloropyrrolidine-2-carboxylic acid methyl ester, is a synthetic organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a white, odorless, crystalline solid with a molecular weight of 304.07 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Cognitive Enhancement and Cholinergic Channel Function

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, as a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown promising results in enhancing cognitive functions. In a study by Lin et al. (1997), this compound demonstrated positive effects in rodent and primate models of cognitive enhancement and showed a reduced propensity to activate peripheral ganglionic type receptors. The compound's favorable oral bioavailability makes it an attractive candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Catalysis in Chemical Synthesis

The compound has been used in asymmetric reactions catalyzed by chiral metal complexes. Inoguchi, Morimoto, and Achiwa (1989) prepared analogues of this compound, which significantly enhanced the enantioselectivity and activity of rhodium complex catalysts in the hydrogenation of dimethyl itaconate. This method was effectively employed in asymmetric synthesis of key intermediates for new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Enantiopure Coordination Partner for Cations

Wang and Englert (2019) reported on a light-atom compound related to this compound, highlighting its role as an enantiopure coordination partner for cations. Despite minor resonant scattering, the absolute structure of this compound was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).

Synthesis of Pyrrolidines and Piperidines

Boto et al. (2001) described a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines using a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method introduces iodine at the previously unfunctionalized 3-position, allowing for various substituents to be introduced at C-2 (Boto, Hernández, de Leon, & Suárez, 2001).

Antifungal Activity

Schwan, Gray, and Wright (1979) synthesized a derivative of this compound that demonstrated significant antifungal activity against a spectrum of pathogenic yeast species, dermatophytic fungi, and Aspergillus niger (Schwan, Gray, & Wright, 1979).

properties

IUPAC Name

methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUZQDLRPNENB-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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